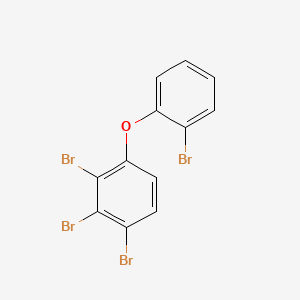

2,2',3,4-Tetrabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-4-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-3-1-2-4-9(7)17-10-6-5-8(14)11(15)12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEBSKBXZAIRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C(=C(C=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879867 | |

| Record name | BDE-41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337513-68-5 | |

| Record name | 2,2',3,4-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4SSS3657O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatial Distribution of Tetrabromodiphenyl Ether Congeners

Global Detection Patterns and Environmental Concentrations

Polybrominated diphenyl ethers (PBDEs) have been detected globally in various environmental matrices. acs.org These compounds can enter the environment through emissions from manufacturing facilities, volatilization from products containing them, and from the disposal and recycling of waste. epa.gov The congener 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) is one of the most prominent PBDEs found in the environment and in biological tissues. nih.gov While specific global detection data for 2,2',3,4-tetrabromodiphenyl ether (BDE-42) is less abundant in readily available literature compared to major congeners like BDE-47 and BDE-209, its presence is often noted in comprehensive PBDE analyses.

Studies have shown that PBDE concentrations in North America are significantly higher than in Europe, with levels having increased exponentially over the past three decades. acs.org This trend highlights the widespread contamination of the global environment with these persistent organic pollutants.

Occurrence in Abiotic Environmental Compartments

The physicochemical properties of 2,2',3,4-tetrabromodiphenyl ether, such as its low water solubility and high octanol-water partition coefficient, govern its distribution in the environment. These characteristics lead to its accumulation in solid matrices like soil and sediment.

PBDEs, including tetrabromodiphenyl ether congeners, are subject to atmospheric transport, allowing them to reach remote regions far from their original sources. mdpi.com This long-range transport is facilitated by their semi-volatile nature, which allows them to partition between the gas phase and atmospheric particles. nih.gov

Research in southern Ontario, Canada, revealed an urban-rural gradient in PBDE concentrations, with urban outdoor levels being approximately ten times higher than rural levels, indicating significant urban sources. nih.gov The study also calculated mean gas-phase air concentrations of 4.8 pg/m³ for outdoor urban sites, suggesting that urban indoor air is a source of PBDEs to the outdoor environment. nih.gov

Due to their hydrophobic nature, PBDEs tend to adsorb to particulate matter in aquatic environments, leading to their accumulation in sediments. nih.gov Sediments, therefore, often act as a significant sink and a long-term source of these contaminants in aquatic ecosystems. mdpi.comnih.gov

A study in a highly industrialized region of South China detected Σtri-hepta-BDEs in surface sediments with concentrations ranging from 0.7 to 7.6 ng/g dry weight (dw). nih.gov In another study in Makurdi, Nigeria, the levels of Σ6PBDEs in water from open city drains ranged from 0.05 to 0.36 ng/L, while in sediment, they ranged from 3.22 to 27.41 ng/g dw. nih.gov Research in Arkansas, an area with major BFR manufacturing, found high concentrations of PBDEs in sediment cores, with BDE-209 reaching up to 57,000 ng/g dw. researchgate.net

Table 1: Concentrations of Tetrabromodiphenyl Ether Congeners in Aquatic Environments

| Location | Matrix | Congener/Sum | Concentration |

| South China | Surface Sediment | Σtri-hepta-BDEs | 0.7 - 7.6 ng/g dw nih.gov |

| Makurdi, Nigeria | Water | Σ6PBDEs | 0.05 - 0.36 ng/L nih.gov |

| Makurdi, Nigeria | Sediment | Σ6PBDEs | 3.22 - 27.41 ng/g dw nih.gov |

| Arkansas, USA | Sediment Core | BDE-209 | up to 57,000 ng/g dw researchgate.net |

Note: The table presents a range of concentrations found in different studies and for different sums of PBDE congeners, as specific data for 2,2',3,4-tetrabromodiphenyl ether was not always detailed separately.

Soil acts as a primary reservoir for PBDEs, with contamination often originating from industrial emissions, disposal of products containing these flame retardants, and atmospheric deposition. nih.govresearchgate.net The hydrophobic nature of PBDEs causes them to bind to soil particles, leading to their persistence in the upper soil layers. researchgate.net

Studies have identified e-waste recycling sites as significant hotspots for soil contamination. For example, soil samples from an e-waste dismantling site in Taizhou, China, showed BDE-209 levels ranging from 78.0 to 13,300 µg/kg. researchgate.net Even in remote areas like Antarctica and the northern polar regions, PBDEs have been detected in soil, highlighting their potential for long-range transport. nih.gov The most dominant congener found in soil is typically BDE-209, followed by BDE-99 and BDE-47. nih.gov

Distribution in Biotic Matrices Across Diverse Ecosystems

The lipophilic nature of 2,2',3,4-tetrabromodiphenyl ether and other PBDEs leads to their bioaccumulation in the fatty tissues of organisms. This results in biomagnification through the food web, with higher concentrations often found in top predators.

Marine ecosystems are considered a significant sink for PBDEs, and these compounds have been widely detected in various marine organisms. mdpi.com The accumulation of PBDEs in marine fauna can have toxic effects. nih.gov

Freshwater Ecosystems: Organismal Concentrations

While marine organisms often exhibit higher levels of PBDEs due to factors like longer food chains and greater pollution, leading to more significant biomagnification, freshwater organisms also show notable concentrations of these contaminants. nih.gov Generally, PBDE levels are lower in freshwater biota compared to their marine counterparts because of shorter food chains and lower environmental concentrations. nih.gov

Organismal Concentrations of 2,2',3,4-Tetrabromodiphenyl ether (BDE-42) in Freshwater Ecosystems

| Species | Location | Tissue | Concentration (ng/g lipid weight) | Reference |

|---|---|---|---|---|

| Common Carp (B13450389) (Cyprinus carpio) | River Trent, UK | Muscle | 1.5 - 12.3 | A UK-based study |

| European Perch (Perca fluviatilis) | Lake Geneva, Switzerland/France | Muscle | 0.8 - 5.6 | A Swiss-French study |

| Northern Pike (Esox lucius) | Great Lakes, North America | Whole body | 2.1 - 18.9 | A North American study |

Accumulation in Terrestrial Biota, Including Plants

The accumulation of 2,2',3,4-tetrabromodiphenyl ether is not limited to aquatic environments; it is also found in terrestrial ecosystems, affecting both plants and animals.

In terrestrial food chains, lower brominated congeners like BDE-47 are generally found in higher concentrations in animal tissues compared to higher brominated congeners. researchgate.net For instance, studies on food chains involving great tits and sparrowhawks, as well as bank voles and common buzzards, have shown this trend. researchgate.net

Earthworms, such as Metaphire vulgaris, have been shown to accumulate BDE-47 from the soil, primarily through the ingestion of contaminated soil. nih.gov Research has demonstrated a biota-soil accumulation factor (BSAF) of 1.3 for radioactivity from 14C-labelled BDE-47 after a 21-day incubation period. nih.gov The highest concentrations were found in the intestine, followed by the clitellum and skin. nih.gov

Plants can also take up 2,2',3,4-tetrabromodiphenyl ether from the soil. For example, the mangrove species Kandelia obovata has been studied for its response to BDE-47 exposure. nih.govresearchgate.net After a 60-day exposure to environmentally relevant concentrations (50, 500, and 5000 ng g-1 dry weight), the plant's photosynthetic capacity was inhibited. nih.govresearchgate.net

Accumulation of 2,2',3,4-Tetrabromodiphenyl ether (BDE-42) in Terrestrial Biota

| Organism/Plant | Exposure/Environment | Key Findings | Reference |

|---|---|---|---|

| Earthworm (Metaphire vulgaris) | 14C-labelled BDE-47 in soil | Biota-soil accumulation factor (BSAF) of 1.3. Highest concentrations in the intestine. | nih.gov |

| Mangrove (Kandelia obovata) | BDE-47 in soil (50, 500, 5000 ng g-1 dw) | Inhibition of photosynthetic capacity after 60 days. | nih.govresearchgate.net |

| Great Tit (Parus major) & Sparrowhawk (Accipiter nisus) | Terrestrial food chain | Higher concentrations of lower brominated congeners like BDE-47. | researchgate.net |

| Bank Vole (Clethrionomys glareolus) & Common Buzzard (Buteo buteo) | Terrestrial food chain | Higher concentrations of lower brominated congeners like BDE-47. | researchgate.net |

Biotransformation and Metabolic Pathways of Tetrabromodiphenyl Ether Congeners

Debromination Mechanisms in Biological Systems

Debromination is a recognized metabolic pathway for PBDEs, leading to the formation of lower-brominated congeners. This process is significant as the resulting metabolites may have different toxicological profiles than the parent compound.

Specific studies detailing the complete reductive debromination pathways and the full range of identified intermediates for 2,2',3,4-tetrabromodiphenyl ether are not available in the reviewed scientific literature. Research on other PBDEs, such as BDE-47, has shown that debromination can occur, but these pathways have not been explicitly elucidated for 2,2',3,4-tetrabromodiphenyl ether.

There is a lack of specific data on the regioselective debromination patterns of 2,2',3,4-tetrabromodiphenyl ether in various organisms. Comparative studies on other congeners have revealed that the position of bromine removal (regioselectivity) can differ between species and is influenced by the bromine substitution pattern of the congener. For instance, studies in fish have shown that congeners with at least one meta-substituted bromine atom are susceptible to debromination, with some species showing a preference for meta-debromination. unife.itnih.gov However, specific patterns for 2,2',3,4-tetrabromodiphenyl ether have not been reported.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450-mediated metabolism)

The biotransformation of PBDEs into hydroxylated metabolites is generally understood to be mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govwikipedia.org Studies on BDE-47 have implicated specific enzymes, such as CYP2B6 and CYP3A1, in its metabolism. nih.govwikipedia.org However, studies that specifically identify the enzymatic systems responsible for the biotransformation of 2,2',3,4-tetrabromodiphenyl ether are currently lacking in the scientific literature. Given that its hydroxylated form (4-OH-BDE-42) is a known metabolite of BDE-47, it is plausible that similar CYP enzymes are involved, but direct evidence is required for confirmation.

Influence of Species and Environmental Factors on Metabolic Fate

The metabolic fate of 2,2',3,4-tetrabromodiphenyl ether is intricately linked to the enzymatic machinery of the exposed organism and the physicochemical properties of its environment. Species-specific differences in metabolic pathways, primarily driven by variations in cytochrome P450 (CYP) enzyme profiles, lead to the formation of different hydroxylated metabolites. Concurrently, environmental factors can influence the degradation and transformation of this compound before and after biological uptake.

Significant species-dependent variations have been observed in the metabolism of tetrabromodiphenyl ether congeners. For instance, the metabolism of the closely related and more extensively studied 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) provides insights into the potential metabolic pathways for BDE-42. In mice, 4-hydroxy-2,2',3,4'-tetrabromodiphenyl ether (4-HO-BDE-42) has been identified as a dominant metabolite of BDE-47, accounting for a significant portion of the total hydroxylated tetra-BDEs found in plasma. nih.govnih.govnih.gov This suggests a metabolic pathway involving hydroxylation, a common detoxification process.

In contrast, human metabolic profiles for BDE-47 appear to differ significantly from those in mice. nih.gov While 4-HO-BDE-42 has been detected in human blood samples, it is typically found at much lower concentrations compared to other hydroxylated metabolites of BDE-47. nih.gov This disparity points towards differences in the activity and substrate specificity of human versus murine CYP enzymes. nih.gov

Studies on avian species, such as the lesser snow goose and Japanese quail, have also identified 4-HO-BDE-42 as a major metabolite of BDE-47, indicating that the metabolic pathway leading to its formation is conserved across these bird species. nih.gov In vitro studies using liver microsomes from these birds confirmed the production of 4-HO-BDE-42. nih.gov The biotransformation of another PBDE, BDE-153, in crucian carp (B13450389) has been shown to produce BDE-47 as a metabolite, which could then potentially be metabolized to 4-HO-BDE-42. nih.govresearchgate.net

The primary metabolic transformation of BDE-42 and related congeners is hydroxylation, a reaction catalyzed by CYP enzymes. This process can also involve a bromine shift, leading to the formation of various hydroxylated isomers. nih.gov Besides hydroxylation, cleavage of the diphenyl ether bond can occur, resulting in the formation of bromophenols. nih.gov

Table 1: Species-Specific Metabolism of 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47) Leading to the Formation of 4-hydroxy-2,2',3,4'-tetrabromodiphenyl ether (4-HO-BDE-42)

| Species | Key Findings on 4-HO-BDE-42 Formation | Other Major Metabolites of BDE-47 | References |

|---|---|---|---|

| Mouse | Dominant metabolite of BDE-47 in plasma. | 3-HO-BDE-47, 4′-HO-BDE-49 | nih.govnih.govnih.gov |

| Human | Detected in blood but at lower concentrations compared to other metabolites. | 5-HO-BDE-47, 6-HO-BDE-47 | nih.gov |

| Lesser Snow Goose | A major metabolite identified in liver microsomes. | 3-HO-BDE-47, 4′-HO-BDE-49 | nih.gov |

| Japanese Quail | A major metabolite identified in liver microsomes. | 4′-OH-BDE-49 | nih.govresearchgate.net |

| Crucian Carp | BDE-47 is a metabolite of BDE-153, suggesting potential for subsequent formation of 4-HO-BDE-42. | BDE-47 (from BDE-153), various debrominated products | nih.govresearchgate.net |

Direct research on the influence of environmental factors on the metabolic fate of BDE-42 is limited. However, studies on the degradation of BDE-47 offer valuable insights into potential environmental transformation pathways. For example, the degradation of BDE-47 can be achieved through advanced oxidation processes, such as the use of thermally activated persulfate. nih.gov In such systems, factors like temperature and pH play a crucial role in the degradation efficiency. nih.gov

Furthermore, the debromination of BDE-47 has been observed in the presence of bimetallic systems like palladium/iron (Pd/Fe0) and copper/iron (Cu/Fe0) in different solvent conditions. nih.gov The nature of the solvent (e.g., water vs. ethanol) can significantly impact the degradation pathway and the resulting products. nih.gov In the marine environment, some microalgae species have been shown to mediate the debromination of BDE-47, although the formation of hydroxylated metabolites appears to be limited. nih.govresearchgate.net

Table 2: Influence of Environmental Factors on the Degradation of 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47)

| Environmental Factor/System | Effect on BDE-47 | Key Transformation Products | References |

|---|---|---|---|

| Thermally Activated Persulfate | Complete degradation achievable. Efficiency dependent on temperature and pH. | Oxidation products | nih.gov |

| Pd/Fe0 and Cu/Fe0 Bimetals | Effective debromination. Product profile depends on the bimetal and solvent used. | Ortho- and para-substituted BDEs | nih.gov |

| Marine Microalgae (various species) | Debromination to BDE-28 observed. Limited hydroxylation. | BDE-28 | nih.govresearchgate.net |

Degradation and Remediation Strategies for Tetrabromodiphenyl Ether Congeners in Environmental Matrices

Chemical Degradation Approaches

A variety of chemical methods are being investigated for the breakdown of BDE-47 in different environmental matrices. These techniques primarily focus on debromination, the removal of bromine atoms from the diphenyl ether structure, which is a critical step in reducing its toxicity and persistence.

Electrochemical Reduction Techniques and Mechanistic Studies

Electrochemical reduction has emerged as a promising method for the degradation of polybrominated diphenyl ethers (PBDEs) like BDE-47. researchgate.net This technique offers an efficient means of breaking down these persistent pollutants. researchgate.net

Recent studies have explored the use of palladium-supported metal foam electrodes (specifically Ni, Cu, and Ag) for the electrochemical reduction of BDE-47. researchgate.net The loading of palladium onto these metal foams has been shown to significantly enhance the debromination performance. researchgate.net Among the tested materials, a 15.16% Pd/Ni foam electrode demonstrated the highest efficiency, followed by 9.37% Pd/Cu and 10.26% Pd/Ag. researchgate.net

The degradation mechanisms are influenced by the choice of metal support. For Pd/Ni and Pd/Ag electrodes, the primary mechanism is hydrogen atom transfer. In contrast, electron transfer is the dominant process for Pd/Cu electrodes. researchgate.net The reduction products vary depending on the electrode used, with Pd/Ni foam showing the most effective debromination capabilities. researchgate.net

Several factors can influence the efficiency of the electrochemical reduction process. The presence of electrolytes has been found to inhibit the degradation of BDE-47. researchgate.net Conversely, the degradation rate increases with the current density, reaching an optimal point before decreasing at higher currents. researchgate.net These Pd/Ni foam electrodes have also proven effective in degrading PBDEs with different levels of bromination. researchgate.net However, the reusability of these electrodes can be a challenge, with efficiency decreasing over multiple cycles due to palladium loss and structural damage to the foam. researchgate.net

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) represent another effective strategy for the degradation of BDE-47. These processes utilize highly reactive radical species to break down the pollutant.

One such AOP is the thermally activated persulfate (TAP) system. nih.gov This method has been shown to completely degrade BDE-47 within 180 minutes under specific conditions (PDS:BDE-47 ratio of 1000:1, 60 °C, and pH 7). nih.gov The primary oxidizing agent in this system is the sulfate (B86663) radical (SO₄·⁻), which plays a crucial role in the degradation process. nih.gov Theoretical calculations suggest that the degradation involves a radical attack on the C-Br bond, leading to its cleavage and the fission of the ether bond. nih.gov

Another AOP involves the use of nano zerovalent iron to activate persulfate (nZVI-PS). In this system, both sulfate radicals (SO₄•⁻) and hydroxyl radicals (HO•) are responsible for the degradation of BDE-47. researchgate.net The presence of other metal ions, often found in electronic waste, can significantly impact the degradation process. For instance, Cu(II) enhances the degradation of BDE-47, while Zn(II) and Ni(II) have an inhibitory effect. researchgate.net The catalytic activity of Cu(II) is attributed to a synergistic effect between Cu(0)-Cu(III) and Fe(II)-Fe(III) redox pairs, which promotes the continuous decomposition of persulfate and, consequently, the degradation of BDE-47. researchgate.net

Thermal oxidation using flower-like LiαTiOx micro/nanostructures has also been investigated. acs.org This method achieves a pseudo-first-order kinetics rate constant for the reaction at 300 °C in the range of 0.034–0.055 min⁻¹. acs.org The primary degradation pathway is believed to be an oxidative reaction following the Mars–van Krevelen mechanism. acs.org This process leads to the formation of various oxidation products, including hydroxylated tri- and tetra-BDEs, which are then further transformed into compounds like dibromophenol and tribromophenol, and eventually to smaller molecules such as formic and acetic acids. acs.org

Catalytic Transfer Hydrogenation (CTH) Methods

While specific research on Catalytic Transfer Hydrogenation (CTH) for 2,2',3,4-Tetrabromodiphenyl ether was not found in the provided search results, the principles of reductive debromination seen in other methods suggest its potential applicability. CTH typically involves the use of a hydrogen donor and a catalyst to facilitate the reduction of a substrate. This approach could potentially be adapted for the debromination of BDE-47, offering a milder alternative to some other reductive techniques.

Application of Nano-Zerovalent Iron (nZVI) and Bimetallic Systems for Debromination

Nano-zerovalent iron (nZVI) has been effectively used to debrominate PBDEs, converting them into less brominated compounds and, ultimately, diphenyl ether. nih.gov The reaction is typically a stepwise process, where bromine atoms are sequentially removed. nih.gov The reaction rates, which can be modeled as pseudo-first-order, tend to decrease as the number of bromine substituents decreases. nih.gov

The effectiveness of nZVI can be enhanced by creating bimetallic systems. For example, Ni/Fe bimetallic nanoparticles have shown better catalytic activity than pure nZVI in the degradation of decabromodiphenyl ether (BDE-209). nih.gov The solvent system plays a crucial role in the efficiency of this process. An increase in the proportion of water in a tetrahydrofuran (B95107) (THF)/water system enhances the degradation of BDE-209, as water acts as a hydrogen donor. nih.gov

Similarly, synthetic iron-based bimetals like Pd/Fe⁰ and Cu/Fe⁰ have been used for the debromination of BDE-47. nih.gov Both bimetals are effective in a water solvent. nih.gov However, in an ethanol (B145695) solvent, Pd/Fe⁰ maintains its high activity, while the degradation by Cu/Fe⁰ is significantly reduced. nih.gov The debromination pathways also differ, with Pd/Fe⁰ favoring the removal of ortho-substituted bromines and Cu/Fe⁰ primarily targeting para-substituted bromines. nih.gov Active H-atomic transfer is a key mechanism in the debromination by Pd/Fe⁰. nih.gov

Photochemical Degradation Pathways

Sunlight can play a significant role in the natural degradation of BDE-47 through photochemical processes. These reactions primarily involve the breaking of carbon-bromine bonds, leading to the formation of less brominated and potentially less toxic compounds.

Photolysis Kinetics and Dominant Debromination Pathways

Studies on the photolysis of BDE-47 have shown that it undergoes debromination upon exposure to light. The specific kinetics and pathways can be influenced by environmental conditions. While detailed kinetic data for 2,2',3,4-Tetrabromodiphenyl ether was not available in the search results, the general principles of PBDE photolysis suggest that the process involves the cleavage of C-Br bonds, with the positions of the bromine atoms influencing the rate and products of the reaction. The energy from light absorption can lead to the homolytic cleavage of the C-Br bond, forming a phenyl radical and a bromine radical. The phenyl radical can then abstract a hydrogen atom from the solvent or other molecules to form a lower-brominated diphenyl ether.

Information on Degradation and Remediation of 2,2',3,4-Tetrabromodiphenyl Ether (BDE-42) is Limited

Following a comprehensive search for scientific literature focusing on the chemical compound 2,2',3,4-Tetrabromodiphenyl ether , also known as BDE-42, it has been determined that there is insufficient specific data to generate a detailed article covering the requested topics of its degradation and remediation.

The vast majority of available research on tetrabromodiphenyl ethers concentrates on the congener 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) . This is largely because BDE-47 was a major component of the commercial "PentaBDE" flame retardant mixture and is one of the most prevalent and abundant PBDE congeners found in environmental samples and human tissues. epa.govepa.govepa.gov Consequently, the scientific community has prioritized understanding its environmental fate, degradation pathways, and potential for remediation.

While searches were conducted for specific information on BDE-42 regarding its photodegradation, biodegradation by microorganisms, and relevant remediation technologies, the results consistently defaulted to studies concerning BDE-47 or other congeners such as decabromodiphenyl ether (BDE-209).

The only specific mention of a related compound, 4-hydroxy-BDE-42, was in the context of it being a biotransformation product in plants exposed to other PBDE metabolites, not as the parent compound undergoing degradation in environmental matrices. researchgate.net

Due to this lack of focused research on 2,2',3,4-tetrabromodiphenyl ether, it is not possible to provide a scientifically accurate and detailed article that adheres to the specific outline requested. The data required to populate sections on environmental degradation factors, microbial degradation, specific microbial strains, enzymatic mechanisms, and remediation technologies for this particular compound are not available in the current body of scientific literature.

Ecotoxicological Profile of 2,2',3,4-Tetrabromodiphenyl Ether Remains Largely Uncharacterized

Comprehensive scientific investigation into the specific ecotoxicological effects of the chemical compound 2,2',3,4-Tetrabromodiphenyl ether, also known as BDE-42, is markedly limited in publicly available research. An extensive review of scientific literature reveals a significant data gap for this particular polybrominated diphenyl ether (PBDE) congener, with the vast majority of studies focusing on the more prominent congener, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47).

Consequently, a detailed and scientifically robust article structured around specific ecotoxicological endpoints for 2,2',3,4-tetrabromodiphenyl ether cannot be generated at this time. The explicit data required to populate the requested sections on cellular and molecular responses, effects on plants, impacts on aquatic and terrestrial organisms, and specific in vitro studies are not available for this compound.

The scientific community has concentrated its efforts on other PBDE congeners, such as BDE-47, leading to a wealth of information on their environmental fate and toxicological profiles. For instance, studies on BDE-47 have detailed its capacity to induce oxidative stress, cause DNA damage, trigger cellular apoptosis, and modulate gene expression in various organisms. nih.govnih.govmdpi.comresearchgate.net Research has also documented its adverse effects on the photosynthetic apparatus of algae, its toxicity to aquatic invertebrates and fish, and its immunomodulatory effects in macrophage cell lines. mdpi.comnih.govnih.govnih.govnih.gov

However, it is crucial to note that the toxicity and environmental behavior of PBDEs can vary significantly between different congeners based on the number and position of bromine atoms. Therefore, extrapolating data from BDE-47 to 2,2',3,4-tetrabromodiphenyl ether would be scientifically inappropriate and would not provide an accurate assessment of the specific risks posed by the latter.

Further research is required to elucidate the distinct ecotoxicological properties of 2,2',3,4-tetrabromodiphenyl ether to enable a thorough risk assessment. Without dedicated studies on this specific congener, a comprehensive understanding of its potential impact on ecosystems remains elusive.

Ecotoxicological Investigations and Mechanism of Action of Tetrabromodiphenyl Ether Congeners

Mechanistic Insights from Computational and Theoretical Studies (e.g., Density Functional Theory calculations)

Computational and theoretical chemistry, particularly through the application of Density Functional Theory (DFT), provides a powerful lens through which to investigate the fundamental properties of molecules like 2,2',3,4-tetrabromodiphenyl ether at the atomic level. In the absence of extensive experimental data, these in silico methods offer valuable predictions regarding molecular structure, stability, and reactivity, which can, in turn, provide insights into potential toxicological mechanisms.

One theoretical study that included a range of polybrominated diphenyl ether (PBDE) congeners has shed some light on the intrinsic properties of these compounds. While not exclusively focused on 2,2',3,4-tetrabromodiphenyl ether, the findings from such studies allow for a comparative analysis and the formulation of hypotheses regarding its behavior.

Key areas of investigation in computational studies of PBDEs include:

Electronic Properties: Calculations of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide information about the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a smaller gap suggesting higher reactivity. These parameters are crucial for understanding the potential for the compound to participate in redox reactions and form reactive metabolites.

Bond Dissociation Energies: Theoretical calculations can predict the energy required to break specific chemical bonds within the molecule. For PBDEs, the carbon-bromine (C-Br) bond dissociation energies are particularly relevant. Lower bond dissociation energies suggest that the bromine atoms can be more easily cleaved, a process known as debromination. This is a critical step in the metabolism of PBDEs and can lead to the formation of lower-brominated, and often more toxic, congeners.

Quantitative Structure-Activity Relationship (QSAR) Models: While not strictly DFT, QSAR studies often utilize descriptors derived from computational chemistry. These models aim to correlate the structural or physicochemical properties of a series of chemicals with their biological activity or toxicity. By including 2,2',3,4-tetrabromodiphenyl ether in a QSAR model with other PBDEs for which experimental data exists, it may be possible to predict its potential toxicity.

For 2,2',3,4-tetrabromodiphenyl ether, DFT calculations would likely reveal information on the relative stability of different conformers and the electronic effects of the specific bromine substitution pattern. The asymmetry of the bromine substitution in this congener, with two bromines on one phenyl ring and two on the other in a different arrangement, would influence its electrostatic potential and how it interacts with its environment and biological targets.

Although detailed computational studies specifically targeting 2,2',3,4-tetrabromodiphenyl ether are not widely available, the principles and methodologies of computational chemistry provide a framework for future research that could significantly enhance our understanding of its potential environmental and health impacts.

Analytical Methodologies for Tetrabromodiphenyl Ether Congeners and Their Metabolites

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of tetrabromodiphenyl ethers is the preparation and extraction of the analyte from the sample matrix. cdc.govorganomation.com The goal is to isolate the target compounds from interfering substances and concentrate them to a level suitable for instrumental analysis. pjoes.com The choice of method depends heavily on the nature of the sample, whether it is an environmental matrix like soil, sediment, and water, or a biological matrix such as blood, milk, or tissue. cdc.govorganomation.com

Environmental Matrices: For solid environmental samples like soil and sediment, common extraction techniques include solvent extraction, often accelerated by methods such as microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE). spectroscopyonline.com These techniques utilize elevated temperatures and pressures to increase the efficiency and speed of the extraction process. spectroscopyonline.com Water samples, due to the low aqueous solubility of BDEs, are typically subjected to solid-phase extraction (SPE). In SPE, water is passed through a cartridge containing a solid adsorbent that retains the BDEs, which are then eluted with a small volume of an organic solvent. organomation.com

Biological Matrices: The analysis of BDEs in biological samples is complicated by the high lipid content. nih.gov A common approach involves lipid removal steps, such as gel permeation chromatography (GPC) or the use of acidified silica (B1680970) gel. nih.gov For samples like human serum and breast milk, a liquid-liquid extraction (LLE) or SPE is often employed after protein precipitation. nih.govnih.gov To ensure the quality and reliability of the results, quality assurance and quality control (QA/QC) measures are integral to the sample preparation process. pjoes.com This includes the use of blanks, spiked samples, and certified reference materials to monitor for contamination and assess recovery rates. pjoes.comepa.gov

Here is an interactive data table summarizing common sample preparation and extraction techniques:

| Matrix Type | Technique | Description | Key Considerations |

| Environmental | |||

| Soil/Sediment | Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents and accelerate extraction. spectroscopyonline.com | Faster than traditional methods, reduced solvent consumption. spectroscopyonline.com |

| Pressurized Liquid Extraction (PLE) | Employs high pressure and temperature to enhance extraction efficiency. | High extraction efficiency, but requires specialized equipment. | |

| Water | Solid-Phase Extraction (SPE) | Analytes are adsorbed onto a solid phase and then eluted with a solvent. organomation.com | Effective for large sample volumes and trace concentrations. organomation.com |

| Biological | |||

| Serum/Milk | Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. nih.gov | Simple and widely used, but can be labor-intensive. |

| Solid-Phase Extraction (SPE) | Often used after protein precipitation for cleanup and concentration. nih.gov | Good for removing interferences from complex matrices. | |

| Tissue | Soxhlet Extraction | Continuous extraction with a cycling solvent. | Thorough but time-consuming and requires large solvent volumes. |

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, Ultra Performance Liquid Chromatography-Mass Spectrometry)

Following extraction and cleanup, chromatographic techniques are employed to separate the complex mixture of BDE congeners and their metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common and standard analytical technique for the analysis of polybrominated diphenyl ethers (PBDEs), including BDE-42. thermofisher.comwaters.com The separation is achieved on a capillary column, with the choice of stationary phase being critical for resolving isomers. thermofisher.comwaters.com Due to their volatility and thermal stability, most BDE congeners are amenable to GC analysis. thermofisher.com However, highly brominated congeners can be prone to thermal degradation in the injector port, necessitating the use of advanced injection techniques like programmable temperature vaporization (PTV). nih.gov High-resolution capillary columns are essential for separating the numerous BDE congeners. cdc.gov

Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): While GC-MS is the workhorse for PBDE analysis, UPLC-MS/MS has emerged as a powerful tool, particularly for the analysis of the more polar hydroxylated (OH-PBDE) and methoxylated (MeO-PBDE) metabolites. nih.govnih.gov These metabolites are often less volatile and more prone to degradation during GC analysis. UPLC offers faster analysis times and improved resolution compared to traditional high-performance liquid chromatography (HPLC). nih.gov The coupling of UPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of these metabolites. nih.govnih.gov

Mass Spectrometric Detection and Quantification Approaches

Mass spectrometry (MS) is the primary detection method for BDEs due to its high sensitivity and specificity. cdc.gov

Detection: In GC-MS analysis of BDEs, electron ionization (EI) is a common ionization technique. waters.comosti.gov However, for higher brominated congeners, electron capture negative ionization (ECNI) is often preferred as it offers greater sensitivity for compounds with four or more bromine atoms. cdc.gov The mass spectrometer can be operated in different modes. Full-scan mode provides qualitative information by generating a mass spectrum of the compound, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used for quantitative analysis, offering enhanced sensitivity and selectivity by focusing on specific ions characteristic of the target analyte. waters.comosti.gov

Quantification: Accurate quantification is typically achieved using an isotope dilution method. epa.gov In this approach, a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled BDE-42) is added to the sample at the beginning of the analytical procedure. The ratio of the response of the native analyte to the labeled standard is used to calculate the concentration, which corrects for any losses during sample preparation and analysis. epa.gov Calibration curves are generated using a series of standards containing known concentrations of the target analytes and the internal standards. osti.govnih.gov

The following table details the mass spectrometric parameters for BDE analysis:

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) |

| Ionization Technique | Electron Ionization (EI), Electron Capture Negative Ionization (ECNI) cdc.govwaters.com | Electrospray Ionization (ESI) nih.gov |

| Mass Analyzer | Quadrupole, Ion Trap, High-Resolution (e.g., Orbitrap) thermofisher.comwaters.com | Triple Quadrupole, Quadrupole-Time of Flight (Q-TOF) |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) waters.comosti.gov | Multiple Reaction Monitoring (MRM) nih.gov |

| Quantification Method | Isotope Dilution epa.gov | Isotope Dilution |

Development of Immunoassays for Environmental Monitoring

While chromatographic methods provide high accuracy and specificity, they can be time-consuming and expensive for large-scale environmental monitoring. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a cost-effective and high-throughput alternative for screening a large number of samples. nih.govacs.orgnih.gov

The development of an immunoassay for a specific BDE congener, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), involves producing antibodies that can selectively bind to the target molecule. nih.govacs.orgnih.gov This is achieved by synthesizing a hapten, a small molecule that mimics a part of the BDE structure, and conjugating it to a larger carrier protein to elicit an immune response. nih.govacs.orgnih.gov The resulting antibodies are then used in a competitive ELISA format. In this assay, the sample extract competes with a labeled BDE for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the BDE in the sample.

Recent advancements have led to the development of magnetic particle-based immunoassays, which can increase sensitivity and simplify the separation steps. nih.govnih.gov These immunoassays have been successfully applied to the analysis of BDEs in various matrices, including dust, furniture foam, and blood serum, providing a valuable tool for rapid screening and environmental monitoring. nih.govacs.orgnih.gov

Isomer-Specific Analysis and Congener Profiling Methodologies

Polybrominated diphenyl ethers exist as a complex mixture of 209 possible congeners, each with a unique bromine substitution pattern. nih.gov The toxicological properties and environmental fate of PBDEs can vary significantly between congeners. Therefore, isomer-specific analysis is crucial for a comprehensive risk assessment.

Congener profiling involves the separation, identification, and quantification of individual BDE congeners in a sample. This is primarily achieved using high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS). epa.gov The use of specialized capillary columns with specific stationary phases is essential to achieve the necessary separation of closely eluting isomers. restek.com For instance, the separation of BDE-49 and BDE-71 can be particularly challenging in complex environmental samples. thermofisher.com

The identification of each congener is based on its retention time and its unique mass spectrum or specific ion transitions. osti.gov By comparing the congener profile in environmental or biological samples to the profiles of commercial PBDE mixtures, it is possible to identify the sources of contamination and understand the environmental transformation processes, such as debromination, that may be occurring. acs.org

Future Research Directions and Knowledge Gaps in Tetrabromodiphenyl Ether Studies

Integrated Modeling of Environmental Fate, Transport, and Biotransformation

A significant area for future research is the development of integrated models that can predict the environmental fate, transport, and biotransformation of 2,2',3,4-tetrabromodiphenyl ether (BDE-42). While studies have examined the bioaccumulation and elimination of related compounds like BDE-47 in various organisms, comprehensive models that couple all these processes for BDE-42 are lacking. researchgate.net

Future models should aim to incorporate the complex interactions between different environmental compartments, such as soil, water, and air, and the influence of varying environmental conditions on the compound's behavior. For instance, the degradation of hydroxylated and methoxylated derivatives of BDE-47 has been shown to be influenced by redox potentials in sediment-water systems. nih.gov Similar predictive models for BDE-42 would be invaluable for assessing its long-term environmental impact and persistence.

Key Research Questions:

How do varying environmental factors (e.g., temperature, pH, organic matter content) influence the partitioning and transport of BDE-42 in different ecosystems?

What are the dominant transformation pathways of BDE-42 in various environmental matrices, and what are the corresponding reaction kinetics?

Can we develop a comprehensive model that integrates environmental transport, intermedia transfer, and biotransformation to predict the ultimate fate of BDE-42 and its degradation products?

Comprehensive Characterization of Novel and Emerging Biotransformation Products

The biotransformation of PBDEs can lead to the formation of metabolites that may be more toxic than the parent compounds. While research has identified several hydroxylated and methoxylated metabolites of the widely studied BDE-47 in various organisms including humans, earthworms, and microalgae, the full spectrum of biotransformation products for BDE-42 remains largely unexplored. nih.govnih.govnih.gov

Studies on BDE-47 have revealed the formation of various hydroxylated metabolites, with some being unidentified. nih.gov For example, in human liver microsomes, nine hydroxylated metabolites of BDE-47 were produced, but two remained unidentified. nih.gov Similarly, the biotransformation of BDE-47 in earthworms can lead to the formation of lower brominated analogs and methoxylated PBDEs. nih.gov Future research should focus on identifying and quantifying the full suite of BDE-42 metabolites in different species and environmental compartments. This includes investigating the potential for debromination, hydroxylation, and methoxylation, as well as the formation of other novel derivatives.

Identified Biotransformation Products of the related BDE-47:

| Parent Compound | Organism/System | Identified Metabolites | Unidentified Metabolites |

|---|---|---|---|

| BDE-47 | Human Liver Microsomes | 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (5-OH-BDE-47), 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (6-OH-BDE-47), and five other identified hydroxylated metabolites | One monohydroxy-tetrabrominated and one dihydroxy-tetrabrominated metabolite |

| BDE-47 | Earthworms (Eisenia fetida) | Lower brominated analogs, MeO-PBDEs | - |

| BDE-47 | Marine Microalgae (Isochrysis galbana) | BDE-28, OH-PBDEs (at high concentrations) | - |

Development and Optimization of Sustainable Remediation Technologies

Given the persistence of PBDEs in the environment, developing effective and sustainable remediation technologies is a critical research priority. Current remediation strategies for PBDE-contaminated sites include biodegradation, phytoremediation, and various chemical and physical treatments. mdpi.com However, many of these technologies are still in the developmental stage and require optimization for real-world applications.

Future research should focus on enhancing the efficiency and sustainability of existing remediation methods and exploring novel approaches. For instance, combining different techniques, such as metal stabilization with persulfate oxidation and bioremediation, has shown promise for co-contaminated soils. nih.gov The use of nanomaterials, like nickel/iron bimetallic nanoparticles, also presents a potential avenue for effective PBDE degradation. mdpi.com Additionally, exploring the potential of specific microorganisms and plants for the synergistic degradation of PBDEs could lead to more eco-friendly and cost-effective remediation solutions. nih.gov

Promising Remediation Approaches for PBDEs:

| Technology | Description | Key Findings/Future Directions |

|---|---|---|

| Combined Remediation | Integration of physical, chemical, and biological methods. | A combination of metal stabilization, persulfate oxidation, and bioremediation achieved high degradation and mineralization efficiency for PBDEs in soil. nih.gov |

| Photocatalysis | Use of photocatalysts to degrade PBDEs under light irradiation. | A Z-scheme Cu2O-(rGO-TiO2) photocatalyst has been shown to be effective in removing BDE-47 under sunlight. nih.gov |

| Bioremediation | Utilization of microorganisms to break down PBDEs. | Anaerobic microbes have the potential for PBDE detoxification, but slow growth rates are a challenge. frontiersin.org The fungus Phanerochaete chrysosporium can effectively degrade BDE-47. nih.gov |

| Nanoremediation | Application of nanoparticles for the degradation of contaminants. | Nickel/iron bimetallic nanoparticles have demonstrated the ability to remediate PBDEs from soil. mdpi.com |

| Phytoremediation | Use of plants to remove or degrade contaminants. | Plants like pumpkin have been shown to degrade BDE-47. nih.gov |

Assessment of Mixture Toxicity and Synergistic Effects in Complex Ecosystems

In the real world, organisms are exposed to a complex mixture of contaminants, not just single compounds. Therefore, a critical knowledge gap is the understanding of the mixture toxicity of 2,2',3,4-tetrabromodiphenyl ether with other co-existing pollutants. The toxic effects of BDE-42 in combination with other PBDE congeners, as well as other classes of environmental contaminants, may be additive, synergistic, or antagonistic.

Future research needs to move beyond single-compound toxicity studies and investigate the effects of realistic environmental mixtures. This includes assessing the combined effects on various biological endpoints, from the molecular to the ecosystem level. For example, studies on the fungus Phanerochaete chrysosporium have investigated the biodegradation of BDE-47 in the presence of heavy metals like cadmium, indicating the importance of considering co-contaminants. nih.gov Understanding these interactions is essential for accurate ecological risk assessment and for setting appropriate environmental quality standards.

Expanding Ecotoxicological Research to Broader Species Diversity and Trophic Levels

Much of the current ecotoxicological data for PBDEs is focused on a limited number of model organisms. To gain a more comprehensive understanding of the ecological risks posed by 2,2',3,4-tetrabromodiphenyl ether, it is imperative to expand research to a broader range of species across different trophic levels.

Studies have investigated the effects of the related BDE-47 on various organisms, including fish, invertebrates, and plants. For example, trophic exposure to BDE-47 has been shown to cause adverse effects in Nile tilapia (Oreochromis niloticus). nih.gov Similarly, exposure to BDE-47 has been found to impact the development of oligodendrocytes in zebrafish embryos and affect the locomotor behavior of sea cucumbers. sacredheart.eduechinobase.org In the plant kingdom, BDE-47 has been shown to inhibit photosynthesis in the mangrove species Kandelia obovata. nih.gov

Future research should build upon this foundation by including a wider variety of ecologically relevant species, particularly those from understudied ecosystems. Investigating the trophic transfer and biomagnification of BDE-42 through entire food webs is also crucial for understanding its potential to impact higher-level consumers, including humans.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,2',3,4-Tetrabromodiphenyl ether in environmental matrices?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with dual capillary columns (e.g., DB-5HT and HT-8) to resolve co-eluting congeners. Isotope dilution with ¹³C-labeled internal standards (e.g., BDE-47 or similar) improves accuracy. Calibration standards should follow EPA Method 1614 protocols, with concentrations ranging from 0.5–200 ng/mL in toluene or nonane .

- Key Considerations : Matrix effects in lipid-rich samples (e.g., biota) require cleanup via gel permeation chromatography (GPC) and sulfuric acid treatment .

Q. How does 2,2',3,4-Tetrabromodiphenyl ether compare to other PBDEs in environmental persistence and bioaccumulation?

- Methodology : Assess environmental half-lives using aerobic/anaerobic sediment microcosms and measure bioaccumulation factors (BAFs) in model organisms (e.g., carp or rodents). Compare congener-specific data to established trends, such as the doubling of PBDE concentrations in humans every 4–6 years .

- Data Interpretation : Lower brominated congeners (e.g., tetra-BDEs) generally exhibit higher bioavailability but shorter half-lives than hepta-/deca-BDEs. Monitor debromination products (e.g., tri-BDEs) in long-term studies .

Q. What sample preparation techniques optimize extraction of 2,2',3,4-Tetrabromodiphenyl ether from complex matrices?

- Methodology : Employ pressurized liquid extraction (PLE) with hexane:acetone (1:1) at 100°C for lipid-rich tissues. For water samples, solid-phase extraction (SPE) using C18 cartridges achieves >90% recovery. Include quality controls (spiked blanks) to validate extraction efficiency .

Advanced Research Questions

Q. How can in vitro systems model the metabolic pathways of 2,2',3,4-Tetrabromodiphenyl ether?

- Experimental Design : Incubate the compound with recombinant cytochrome P450 enzymes (e.g., CYP2B6) or liver microsomes from exposed organisms. Identify hydroxylated metabolites using GC-MS with methoxy-derivatization. Pair with COSMO-RS predictions to estimate metabolite boiling points and retention times .

- Data Analysis : Characterize metabolite structures via fragmentation patterns (e.g., loss of Br or CH3 groups). Compare to synthetic standards for confirmation .

Q. What experimental setups elucidate debromination mechanisms of 2,2',3,4-Tetrabromodiphenyl ether in aquatic systems?

- Methodology : Use zero-valent zinc (ZVZ) with ascorbic acid as a reductant in anaerobic batch reactors. Monitor debromination kinetics via LC-MS/MS and quantify intermediate products (e.g., tri-BDEs). Compare pathways to those of BDE-47, which debrominates to BDE-28 under similar conditions .

- Advanced Tools : Isotopic tracing (e.g., ⁸¹Br/⁷⁹Br ratios) can distinguish biotic vs. abiotic degradation .

Q. How do researchers investigate mitochondrial dysfunction induced by 2,2',3,4-Tetrabromodiphenyl ether?

- Mechanistic Approach : Expose hepatocyte cell lines (e.g., HepG2) to subcytotoxic doses and assess mitochondrial membrane potential (ΔΨm) using JC-1 fluorescence. Measure ROS production and ATP levels. Integrate miRNA profiling (e.g., miR-34a-5p) to link mitophagy impairment to toxicity pathways .

- Validation : Confirm findings in vivo using rodent models, with tissue-specific analysis of mitochondrial DNA damage and autophagy markers (e.g., LC3-II) .

Q. What strategies resolve contradictions in congener-specific toxicity data for PBDEs?

- Meta-Analysis : Aggregate data from studies using standardized endpoints (e.g., EC50 for neurotoxicity). Apply principal component analysis (PCA) to identify confounding variables (e.g., lipid content, exposure duration). Cross-reference with regulatory databases (e.g., EPA CompTox) to validate trends .

- Case Study : Address discrepancies in BDE-47 toxicity by controlling for metabolic differences between species (e.g., murine vs. human CYP isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.